8-Azaspiro[4.5]decane
Overview
Description
8-Azaspiro[4.5]decane is a spirocyclic compound that is part of a broader class of organic compounds characterized by the presence of a nitrogen atom within a bicyclic framework. This structural motif is of significant interest due to its presence in various biologically active compounds and its potential applications in materials science, particularly in the field of nonlinear optics and pharmaceuticals .
Synthesis Analysis
The synthesis of 8-Azaspiro[4.5]decane derivatives has been explored through various methods. One approach involves the tandem synthesis of 2-Azaspiro[4.5]deca-1,6,9-trien-8-ones using Tf2O-promoted activation of N-(2-propyn-1-yl) amides, followed by a TfOH-promoted Friedel-Crafts ipso-cyclization . Another method described the three-component condensation of trimethoxybenzenes with isobutyric aldehyde and nitriles, yielding substituted 2-azaspiro[4.5]deca-6,9-diene-8-ones and 2-azaspiro[4.5]deca-1,6,9-triene-8-ones . Additionally, the synthesis of 3-amino-2,2-dimethyl-8-thia-1-azaspiro[4.5]decane was achieved through aminocyclization of prenyl magnesium bromide to a 4-methoxybenzylimine . A convenient synthesis of 8-oxa-2-azaspiro[4.5]decane from commercially available reagents has also been developed, highlighting the versatility of synthetic approaches to these compounds .
Molecular Structure Analysis
The molecular structure of 8-Azaspiro[4.5]decane derivatives has been elucidated using various spectroscopic techniques. For instance, the mass spectrometric study of 1,4-dioxa-8-azaspiro[4.5]decane revealed a prominent peak at m/e 87, and the structure of the fragment was confirmed by deuterium labeling . The structures of 1,3,7,8-tetra-azaspiro[4.5]decane derivatives were determined based on chemical and spectroscopic evidence, showcasing the complexity and diversity of the azaspirocyclic framework .
Chemical Reactions Analysis
The chemical reactivity of 8-Azaspiro[4.5]decane derivatives includes their participation in various organic transformations. For example, the synthesis of 1-substituted 2-azaspiro[4.5]deca-6,9-dien-8-ones and 2-azaspiro[4.5]deca-1,6,9-trien-8-ones was achieved by condensation reactions involving 2,6-dimethylphenol, isobutyraldehyde, and nitriles . The iodine-promoted ring closure of allylaminocyclohexane derivatives provided a route to enantiopure 1-azaspiro[4.5]decanes, demonstrating the potential for stereoselective synthesis of these compounds .
Physical and Chemical Properties Analysis
The physical and chemical properties of 8-Azaspiro[4.5]decane derivatives are influenced by their unique structural features. For instance, the nonlinear optical properties of 8-(4'-acetylphenyl)-1,4-dioxa-8-azaspiro[4.5]decane were investigated, and the material was found to generate second-harmonic beams under phase-matching conditions, indicating its potential application in optical devices . The pharmacological properties of N-[(4-arylpiperazin-1-yl)-alkyl] derivatives of 2-azaspiro[4.4]nonane and [4.5]decane-1,3-dione were studied, revealing anticonvulsant activity and affinity for serotonin receptors, which could be valuable in the development of new therapeutic agents .
Scientific Research Applications
Application Summary
8-Azaspiro[4.5]decane is used in the synthesis of new biologically active compounds .
Method of Application
A new 8-oxa-2-azaspiro[4.5]decane compound is synthesized from commercially available reagents based on tetrahydropyran-4-carbonitrile and 1-bromo-2-fluoroethane .
Results or Outcomes
The synthesis of this new compound is promising for the production of important biologically active compounds .
2. Synthesis of Spirotetramat
Application Summary
8-Azaspiro[4.5]decane is used in the synthesis of spirotetramat, a second-generation insecticide developed by Bayer CropScience .
Method of Application
The key intermediate in the synthesis of spirotetramat, cis-8-Methoxy-1,3-diazaspiro[4.5]decane-2,4-dione, is synthesized by catalytic hydrogenation, oxidation, and Bucherer–Bergs reaction with 4-methoxycyclohexan-1-one as raw material . Spirotetramat is then obtained in an overall yield of 20.4% by a multi-step reaction sequence including hydrolysis, esterification, acylation, intramolecular condensation, and O-acylation .
Results or Outcomes
The proposed method for the synthesis of spirotetramat has advantages such as mild conditions, simple operation, and good to excellent yields in each step .
Safety And Hazards
When handling 8-Azaspiro[4.5]decane, it is advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye. Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .
Future Directions
properties
IUPAC Name |
8-azaspiro[4.5]decane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17N/c1-2-4-9(3-1)5-7-10-8-6-9/h10H,1-8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AXMNGEUJXLXFRY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(C1)CCNCC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10331317 | |
Record name | 8-Azaspiro[4.5]decane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10331317 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
139.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
8-Azaspiro[4.5]decane | |
CAS RN |
176-64-7 | |
Record name | 8-Azaspiro[4.5]decane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=176-64-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 8-Azaspiro[4.5]decane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10331317 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | AZASPIRODECANE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6QKB8PR5XH | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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